1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a benzodiazole moiety, and a dimethylaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.
Formyl Group Introduction: A formyl group is introduced at the 4-position using n-BuLi as a base and DMF as an electrophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar synthetic route and potential biological activity.
Telmisartan tert-butyl ester: Another tert-butyl-containing compound with different pharmacological properties.
Uniqueness
4-[(E)-[(1-TERT-BUTYL-1H-1,3-BENZODIAZOL-5-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is unique due to its combination of a benzodiazole moiety and a dimethylaniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24N4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(1-tert-butylbenzimidazol-5-yl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N4/c1-20(2,3)24-14-22-18-12-16(8-11-19(18)24)21-13-15-6-9-17(10-7-15)23(4)5/h6-14H,1-5H3 |
InChI Key |
AYYHUZUFRJFPKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.